molecular formula C18H22O2 B195082 Estra-4,9-diene-3,17-dione CAS No. 5173-46-6

Estra-4,9-diene-3,17-dione

Cat. No. B195082
CAS RN: 5173-46-6
M. Wt: 270.4 g/mol
InChI Key: BHTWZQKERRCPRZ-RYRKJORJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estra-4,9-diene-3,17-dione, also known as Dienedione, is a synthetic, orally active anabolic-androgenic steroid (AAS) of the 19-nortestosterone group . It is an oxo steroid and is thought to be a prohormone of dienolone . It has a molecular formula of C18H22O2 and a molecular weight of 270.4 g/mol .


Synthesis Analysis

Estra-4,9-diene-3,17-dione can be synthesized from δ-Lactone 1 in a three-step sequence with an overall yield of 23.4% . The process involves the reaction of δ-Lactone 1 and Grignard reagent 2, followed by treatment with Jones reagent to give precursor 4. The domino cyclization reaction of 4 with piperidinium acetate results in estra-4,9-diene-3,17-dione .


Molecular Structure Analysis

The IUPAC name for Estra-4,9-diene-3,17-dione is (8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione . The InChI and SMILES strings provide a detailed description of the molecule’s structure .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A three-step synthesis process for Estra-4,9-diene-3,17-dione, an important pharmaceutical intermediate, was developed, achieving a 23.4% overall yield (Ma et al., 2019).
    • X-ray powder diffraction data were provided for Estra-4,9-diene-3,17-dione, confirming its structure and purity (Zha et al., 2020).
    • The first enantioselective synthesis of a variant of Estra-4,9-diene-3,17-dione with a trans-C/D ring junction was described (Kang et al., 2007).
  • Biochemical and Medicinal Applications :

    • Microbiological hydroxylation of estr-4-ene-3,17-dione, a related compound, was studied, providing insights into potential enzymatic transformations (Brodie et al., 1971).
    • The in vitro metabolism of Estra-4,9-diene-3,17-dione was studied, comparing the metabolism in equine, canine, and human, aiding in the detection of its abuse in sports doping (Scarth et al., 2010).
    • Novel oxa-steroids derived from Estra-4,9-diene-3,17-dione were identified as potent and selective progesterone receptor antagonists, indicating potential therapeutic applications (Kang et al., 2007).

Safety And Hazards

Estra-4,9-diene-3,17-dione is a synthetic steroid that was never introduced for medical use . It is a controlled substance in the US and is classified as a Schedule III anabolic steroid under the United States Controlled Substances Act . It is recommended to handle this compound with care, ensuring adequate ventilation and avoiding contact with fire, high temperatures, and sparks .

properties

IUPAC Name

(8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTWZQKERRCPRZ-RYRKJORJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199676, DTXSID40863499
Record name Estra-4,9-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-19-Norandrosta-4,9-dien-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estra-4,9-diene-3,17-dione

CAS RN

5173-46-6, 13885-20-6
Record name Estra-4,9-diene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5173-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estra-4,9-diene-3,17-dione, (±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13885-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dienedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005173466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-4,9-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-19-Norandrosta-4,9-dien-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name estra-4,9-diene-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32XW5U770B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estra-4,9-diene-3,17-dione
Reactant of Route 2
Estra-4,9-diene-3,17-dione
Reactant of Route 3
Estra-4,9-diene-3,17-dione
Reactant of Route 4
Estra-4,9-diene-3,17-dione
Reactant of Route 5
Estra-4,9-diene-3,17-dione
Reactant of Route 6
Estra-4,9-diene-3,17-dione

Citations

For This Compound
108
Citations
JP Scarth, AD Clarke, P Teale, CM Pearce - Steroids, 2010 - Elsevier
Effective detection of the abuse of androgenic-anabolic steroids in human and animal sports often requires knowledge of the drug's metabolism in order to target appropriate urinary …
Number of citations: 37 www.sciencedirect.com
J Scarth - APPROACHES TO THE DETECTION OF STEROID … - researchgate.net
As discussed in chapter 4, the use of androgenic-anabolic steroids (AASs) in the majority of horseracing, greyhound racing and human sports are prohibited (Wada, 2009, Greyhound …
Number of citations: 6 www.researchgate.net
Z Zha, T Tang, X Bian, Q Wang - Powder Diffraction, 2020 - cambridge.org
NEW DIFFRACTION DATA X-ray powder diffraction data for estra-4,9-diene-3,17-dione, C18H22O2 Page 1 NEW DIFFRACTION DATA X-ray powder diffraction data for estra-4,9-diene-…
Number of citations: 5 www.cambridge.org
FA Kang, N Jain, Z Sui - Tetrahedron letters, 2006 - Elsevier
The first synthesis of a novel oxa-steroid, rac-(8R,13S,14S)-7-oxa-estra-4,9-diene-3,17-dione has been achieved via stereoselective catalytic hydrogenation of the tetra-substituted …
Number of citations: 12 www.sciencedirect.com
FA Kang, N Jain, Z Sui - Tetrahedron letters, 2007 - Elsevier
The first enantioselective synthesis of (8S,13S,14R)-7-oxa-estra-4,9-diene-3,17-dione with the trans-C/D ring junction is described. Key features of the synthesis include Ag 2 O-…
Number of citations: 9 www.sciencedirect.com
XY Ma, K Zhang, Y Liu, J Xu, YY Yang… - Canadian Journal of …, 2018 - cdnsciencepub.com
Estra-4,9-diene-3,17-dione, an important pharmaceutical intermediate, was synthesized by a three-step sequence from δ-lactone 1 in 23.4% overall yield. Reaction of δ-lactone 1 and …
Number of citations: 2 cdnsciencepub.com
FS Alvarez, AN Watt - The Journal of Organic Chemistry, 1972 - ACS Publications
The treatment of 3, 17-dioxoestr-4-en-19-oic acid (1) with iodine in pyridine yielded estra-4, 9-diene-3, 17-dione (6). This compound reacted further with iodine to give 3-hydroxyestra-l, 3…
Number of citations: 9 pubs.acs.org
FA Kang, G Allan, J Guan, N Jain, O Linton… - Bioorganic & medicinal …, 2007 - Elsevier
A novel series of oxa-steroids 6 derived from (8S, 13S, 14R)-7-oxa-estra-4,9-diene-3,17-dione 1 have been synthesized and identified as potent and selective progesterone receptor …
Number of citations: 15 www.sciencedirect.com
Y Peng, C Gao, Z Zhang, S Wu, J Zhao, A Li - ACS Catalysis, 2022 - ACS Publications
The synthesis of steroid drugs by multistage modifications of the steroidal core is challenging since site-specific and selective modification is essentially required, which is often difficult …
Number of citations: 26 pubs.acs.org
G RODCHENKOV, G OPFERMANN, W SCHÄNZER - 2009 - researchgate.net
Several supplements have been purchased from two different internet-based suppliers and were analysed for their steroid content. Besides the findings of DHEA (and DHEA esters) …
Number of citations: 6 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.